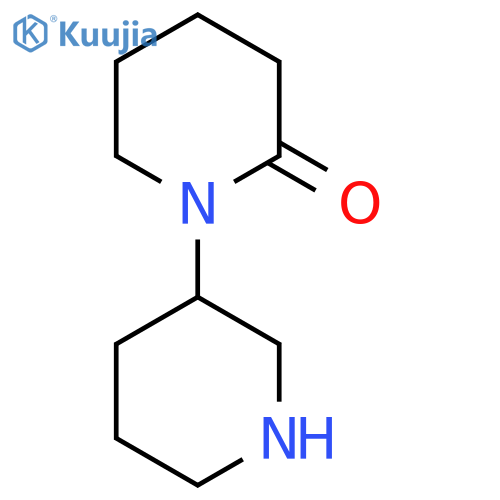Cas no 933715-12-9 (1-(Piperidin-3-yl)piperidin-2-one)

933715-12-9 structure
商品名:1-(Piperidin-3-yl)piperidin-2-one
CAS番号:933715-12-9
MF:C10H18N2O
メガワット:182.262722492218
CID:2120367
1-(Piperidin-3-yl)piperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(piperidin-3-yl)piperidin-2-one
- NE58849
- 1-(Piperidin-3-yl)piperidin-2-one
-
- インチ: 1S/C10H18N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h9,11H,1-8H2
- InChIKey: MBHVRGWULQCOHL-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCCN1C1CNCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-(Piperidin-3-yl)piperidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-73750-10.0g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 10.0g |
$3191.0 | 2023-02-12 | ||
| Enamine | EN300-73750-5.0g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 5.0g |
$2152.0 | 2023-02-12 | ||
| 1PlusChem | 1P00H5X9-250mg |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 250mg |
$516.00 | 2023-12-16 | |
| 1PlusChem | 1P00H5X9-50mg |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 50mg |
$269.00 | 2023-12-16 | |
| 1PlusChem | 1P00H5X9-1g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 1g |
$981.00 | 2023-12-16 | |
| 1PlusChem | 1P00H5X9-10g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 90% | 10g |
$4006.00 | 2023-12-16 | |
| Enamine | EN300-73750-0.25g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 0.25g |
$367.0 | 2023-02-12 | ||
| Enamine | EN300-73750-2.5g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 2.5g |
$1454.0 | 2023-02-12 | ||
| Enamine | EN300-73750-0.1g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 0.1g |
$257.0 | 2023-02-12 | ||
| Enamine | EN300-73750-0.05g |
1-(piperidin-3-yl)piperidin-2-one |
933715-12-9 | 0.05g |
$173.0 | 2023-02-12 |
1-(Piperidin-3-yl)piperidin-2-one 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
933715-12-9 (1-(Piperidin-3-yl)piperidin-2-one) 関連製品
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 503537-97-1(4-bromooct-1-ene)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
